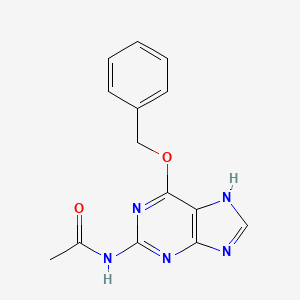

N2-acetamido-6-benzyloxypurine

Description

Contextualization within Purine (B94841) Chemistry Research

Purine chemistry is a significant branch of organic and medicinal chemistry due to the ubiquitous nature of the purine scaffold in biological systems. researchgate.net Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.net This structure is central to essential biomolecules such as the nucleic acid bases adenine (B156593) and guanine (B1146940), as well as energy carriers like adenosine (B11128) triphosphate (ATP). britannica.comresearchgate.net

The study of purine derivatives, like N2-acetamido-6-benzyloxypurine, is a major focus of research aimed at developing new therapeutic agents. thieme.deresearchgate.netresearchgate.net Scientists synthesize and modify the purine structure to create analogs that can interact with biological targets, including enzymes and receptors. ontosight.aibenthamscience.com These synthetic analogs are investigated for a wide range of potential applications, including as anticancer, antiviral, and anti-inflammatory agents. thieme.deresearchgate.net The synthesis of this compound typically involves condensation reactions between a purine precursor and reagents that introduce the acetamido and benzyloxy groups. ontosight.ai

Historical Perspective of Purine Derivative Studies and Their Scientific Significance

The study of purines dates back to the late 18th and 19th centuries. In 1776, uric acid was the first purine derivative to be isolated. britannica.com This was followed by the discovery of other naturally occurring purines like xanthine (B1682287), caffeine, guanine, and adenine. britannica.com A significant milestone was the synthetic preparation of purine itself from uric acid in the 1890s by Emil Fischer, who also coined the term "purine". wikipedia.org

The scientific significance of purine derivatives surged with the understanding of their central role in genetics and metabolism. britannica.comnih.gov This led to the exploration of synthetic purine analogs as potential therapeutic agents. benthamscience.com Many purine analogs function as antimetabolites, mimicking the structure of natural purines to interfere with cellular processes. thieme.de This principle has led to the development of important drugs. For example, mercaptopurine and azathioprine (B366305) are purine analogs used in cancer chemotherapy and as immunosuppressants. thieme.de The continuous development of novel purine derivatives remains a vibrant area of research, driven by the need for more effective and selective therapeutic agents. thieme.deresearchgate.net

Overview of this compound's Research Trajectories

Research involving this compound has primarily focused on its utility as a chemical intermediate in the synthesis of more complex molecules and the investigation of its own potential biological activities. The presence of the acetamido and benzyloxy groups on the purine ring makes it a versatile building block. ontosight.ai

One significant research trajectory for compounds with a 6-benzyloxypurine (B160809) core is their use as precursors for other purine derivatives. For instance, the benzyloxy group can be removed and replaced with other functional groups to create a library of new compounds for biological screening. This approach is common in medicinal chemistry for structure-activity relationship (SAR) studies.

Furthermore, substituted purines, including those with modifications at the N2 and C6 positions, have been investigated for their potential to inhibit various enzymes. For example, some substituted purine analogs have been studied as inhibitors of cyclin-dependent kinases (CDKs) and topoisomerase II, both of which are important targets in cancer therapy. aacrjournals.org Research has also explored the development of 6-(benzyloxy)purine derivatives as inhibitors of alkyl guanine transferase, an enzyme involved in DNA repair. uniroma1.it

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C14H13N5O2 |

| CAS Number | 92193-74-3 |

| Synonyms | N-(6-(Benzyloxy)-9H-purin-2-yl)acetamide, 2-Acetamido-6-benzyloxypurine |

Note: This data is for informational purposes and has been compiled from publicly available chemical databases. bldpharm.comadvtechind.combuyersguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

N-(6-phenylmethoxy-7H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-9(20)17-14-18-12-11(15-8-16-12)13(19-14)21-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBWNOBMRPRKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566462 | |

| Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92193-74-3 | |

| Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N2 Acetamido 6 Benzyloxypurine

Strategies for Direct Synthesis of N2-acetamido-6-benzyloxypurine

The direct synthesis of this compound is achieved through multi-step pathways that construct the substituted purine (B94841) core from readily available precursors. The choice of pathway often depends on the desired scale, purity requirements, and the availability of starting materials.

The construction of this compound typically involves the sequential introduction of the acetamido and benzyloxy groups onto a purine scaffold. ontosight.ai Key precursors and established reaction pathways are outlined below.

Pathway from 2-Amino-6-chloropurine (B14584): A common and effective route starts with a 2-amino-6-halopurine, such as 2-amino-6-chloropurine.

Synthesis of 2-amino-6-benzyloxypurine: The first step involves a nucleophilic substitution at the C6 position. 2-amino-6-chloropurine is reacted with benzyl (B1604629) alcohol in the presence of a base like sodium hydride or sodium metal to form the benzyl ether linkage, yielding 2-amino-6-benzyloxypurine. google.comnih.gov This intermediate is a crucial building block for various purine derivatives.

Acetylation of the 2-amino group: The final step is the acylation of the exocyclic amino group at the N2 position. 2-amino-6-benzyloxypurine is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in a suitable solvent to afford the target compound, this compound.

Pathway from 6-Chloroguanine: An alternative precursor is 6-chloroguanine.

Benzylation: 6-chloroguanine can be reacted with the sodium salt of benzyl alcohol to produce 2-amino-6-benzyloxypurine. google.com

Acetylation: The subsequent acetylation step is identical to the one described above.

Pathway from 6-Chloropurine (B14466): It is also possible to start from 6-chloropurine.

Benzylation: Reaction of 6-chloropurine with benzyl alcohol and a suitable base yields 6-benzyloxypurine (B160809).

Nitration and Reduction: The introduction of the N2-substituent can be more complex from this intermediate, potentially involving a nitration at the 2-position followed by reduction to form 2-amino-6-benzyloxypurine, which is then acetylated.

The synthesis via 2-amino-6-benzyloxypurine is generally preferred due to its efficiency and the commercial availability of the precursors. google.com

Table 1: Key Precursor Compounds for this compound Synthesis

| Precursor Compound | Formula | Key Reaction Step | Reference |

|---|---|---|---|

| 2-Amino-6-chloropurine | C₅H₄ClN₅ | Nucleophilic substitution with benzyl alcohol | nih.govnih.gov |

| 6-Chloroguanine | C₅H₄ClN₅O | Reaction with sodium salt of benzyl alcohol | google.com |

| 6-Chloropurine | C₅H₄ClN₄ | Nucleophilic substitution with benzyl alcohol | |

| 2-Amino-6-benzyloxypurine | C₁₂H₁₁N₅O | Acetylation with acetic anhydride/acetyl chloride | google.com |

Optimizing the synthesis of purine derivatives is critical for obtaining high yields and purity, which are essential for reliable biological evaluation. Several factors are manipulated to enhance the efficiency of the synthesis of this compound.

Base and Solvent Selection: In the benzylation step, the choice of base is crucial to minimize side reactions. For instance, strong, non-nucleophilic bases like potassium tert-butoxide can be superior to sodium hydroxide (B78521) in preventing the hydrolysis of the chloropurine precursor to hypoxanthine (B114508) derivatives. The use of anhydrous aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) enhances the solubility of the purine precursors and facilitates the reaction.

Control of Regioselectivity: Purines have multiple nitrogen atoms (N7, N9) that can undergo alkylation, leading to isomeric impurities. The formation of the desired N9-substituted product over the N7 isomer is a common challenge. Using an alkali metal salt, such as the lithium salt of 2-amino-6-benzyloxypurine, can significantly improve the N9 to N7 ratio, sometimes achieving ratios greater than 20:1, which simplifies purification. google.com

Temperature and Atmosphere Control: Reactions are often conducted at elevated temperatures (e.g., 80°C) to improve reaction kinetics. However, this requires maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive intermediates.

Purification Techniques: Achieving high purity often requires chromatographic methods, such as column chromatography on silica (B1680970) gel. nih.gov In some cases, the product can be induced to precipitate from the reaction mixture, allowing for purification by simple filtration and washing, which can lead to high recovery, with reported yields for similar steps reaching up to 96%. acs.org

Table 2: Parameters for Synthetic Optimization

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Base | Potassium tert-butoxide | Minimize hydrolysis side reactions | |

| Solvent | Anhydrous DMF or Acetonitrile | Enhance solubility and prevent side reactions | |

| Regiocontrol | Formation of Li/Na salts | Improve N9 vs. N7 selectivity | google.com |

| Temperature | Elevated (e.g., 80°C) | Increase reaction rate | |

| Atmosphere | Inert (Nitrogen/Argon) | Prevent oxidation of intermediates | |

| Purification | Column Chromatography / Precipitation | Isolate pure product | nih.govacs.org |

Synthesis of this compound Analogs and Derivatives

The this compound scaffold is a versatile platform for generating a library of analogs. These derivatives are synthesized to probe biological systems, elucidate mechanisms of action, and develop compounds with improved properties.

Structural modifications are systematically introduced at various positions on the purine ring (N2, C6, N9) to investigate structure-activity relationships (SAR).

Modifications at the C6-Position: The benzyloxy group at the C6 position can be replaced with various other moieties. Starting from the 2-amino-6-chloropurine intermediate, reaction with different alcohols or thiols can introduce a range of alkoxy and thioalkoxy groups. nih.gov Furthermore, C-C coupling reactions can be used to attach aromatic and heterocyclic groups, creating analogs with diverse steric and electronic properties. d-nb.info

Modifications at the N2-Position: The N2-acetamido group is a key site for modification. For example, in the development of hypoxia-activated prodrugs, the N2-amino group of related guanine (B1146940) derivatives has been masked with a 4-nitrobenzyloxycarbonyl group. researchgate.net This modification renders the parent compound inactive, with the active form being released upon enzymatic reduction of the nitro group in a low-oxygen environment. researchgate.net

Modifications at the N9-Position: The N9 position is frequently modified, most commonly by glycosylation to form nucleoside analogs or by alkylation to attach various side chains. Attaching different sugar moieties or carbocyclic rings can significantly impact the biological activity and pharmacokinetic properties of the resulting compound. N9-substitution has been shown to enhance the antimycobacterial activity in some purine series. nih.gov

Derivatization is a key strategy for studying the mechanism of action of purine-based compounds and for creating labeled probes for biochemical assays.

Prodrug Strategies: As mentioned, derivatizing the N2-amino group creates prodrugs that can be activated by specific biological triggers, such as hypoxia. researchgate.net This approach is crucial for elucidating the role of specific enzymes in the bioactivation process and for developing targeted therapies. The release of the active compound, such as O6-benzylguanine, from its N2-derivatized prodrug can be monitored to understand the kinetics of activation. researchgate.net

Protecting Groups for Synthesis: During multi-step syntheses, functional groups on the purine ring are often temporarily derivatized with protecting groups. The N2-amino group can be protected with benzoyl (Bz) or isobutyryl (iBu) groups, while hydroxyls on sugar moieties can be protected with a 4,4′-dimethoxytrityl (DMTr) group. sci-hub.se While primarily a synthetic tool, the chemistry of these protecting groups can be adapted for other derivatization goals.

Labeling: For visualization and quantification in biological systems, derivatives are created that can be easily labeled. This can involve introducing a functional group, such as an azide (B81097) or a terminal alkyne, which allows for covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via "click chemistry." Derivatization can also prepare a compound for radiolabeling, enabling its use in imaging studies or metabolic tracking.

When this compound is incorporated into a nucleoside or other chiral structures, controlling the stereochemistry is paramount.

Stereoselective Glycosylation: The formation of nucleoside analogs requires the stereocontrolled formation of the N-glycosidic bond between the N9 position of the purine and the anomeric carbon of a sugar. The Vorbrüggen glycosylation protocol is a widely used method that typically employs a silylated purine base and a protected sugar acetate, often yielding the desired β-anomer with high selectivity. nih.gov

Chiral Auxiliaries and Asymmetric Reactions: In the synthesis of carbocyclic nucleoside analogs, where the sugar ring is replaced by a cycloalkane, stereocenters on the ring must be carefully controlled. This is often achieved through asymmetric reactions, such as diastereoselective epoxidation. For example, in the synthesis of the antiviral agent entecavir, a diastereoselective epoxidation step using a chiral tartrate ester achieves high diastereomeric purity (≥96% de), ensuring the correct relative stereochemistry of the final product. google.com

Convergent Synthesis: A convergent synthetic strategy is often employed for complex chiral analogs. beilstein-journals.org This involves the separate, stereoselective synthesis of the chiral side chain (e.g., a substituted cyclopentylamine) and the purine heterocycle. These two fragments are then coupled in a later step to produce the final target molecule with the desired stereochemistry. beilstein-journals.org This approach allows for the flexible combination of different chiral building blocks with the purine core.

Molecular and Cellular Mechanism of Action Investigations of N2 Acetamido 6 Benzyloxypurine

Interactions with Specific Biomolecular Targets

The scientific investigation into the mechanism of action of N2-acetamido-6-benzyloxypurine would logically begin with an assessment of its ability to bind to and modulate the function of key proteins involved in purine (B94841) metabolism and signaling pathways.

Enzyme Binding and Inhibition Kinetics (e.g., purine metabolizing enzymes, transferases)

Given its purine scaffold, this compound is a prime candidate for evaluation as an inhibitor of enzymes that catalyze reactions involving purine substrates. Such enzymes include those of the purine salvage pathway, for instance, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and enzymes involved in purine catabolism, such as xanthine (B1682287) oxidase. Additionally, various transferases that utilize purine-containing cofactors could be considered as potential targets.

To quantitatively assess the inhibitory activity of this compound, detailed enzyme kinetic studies are essential. These experiments measure the rate of an enzyme-catalyzed reaction under varying concentrations of its natural substrate, both in the absence and presence of the potential inhibitor.

The fundamental kinetic parameters for the uninhibited enzyme, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), are first established. Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Subsequently, the inhibition constant (Ki) for this compound would be determined. The Ki value is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki signifying more potent inhibition. These parameters are typically derived by fitting the experimental data to the Michaelis-Menten equation or its linearized forms, such as a Lineweaver-Burk plot.

Illustrative Data Table: Hypothetical Kinetic Parameters of an Enzyme Inhibited by this compound (This table is for illustrative purposes to demonstrate how experimental data would be presented and does not reflect actual results.)

| Parameter | Hypothetical Value | Description |

| Km | 45 µM | Michaelis-Menten constant for the enzyme's substrate. |

| Vmax | 120 µmol/min/mg | Maximum velocity of the enzymatic reaction. |

| Ki | 15 µM | Inhibition constant for this compound. |

A critical aspect of understanding the inhibitory mechanism is to determine the mode of inhibition. This is achieved by analyzing how the presence of this compound affects the enzyme's Km and Vmax.

Competitive Inhibition: If this compound directly competes with the natural substrate for binding to the enzyme's active site, it is classified as a competitive inhibitor. This mode of inhibition is characterized by an increase in the apparent Km of the substrate, while the Vmax remains unchanged.

Noncompetitive Inhibition: In this scenario, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency without affecting substrate binding. Consequently, noncompetitive inhibition leads to a decrease in Vmax with no change in Km.

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate complex. This binding mode results in a decrease in both the apparent Vmax and the apparent Km.

The specific type of inhibition can be elucidated from the distinct patterns observed in Lineweaver-Burk plots of the kinetic data.

Receptor Ligand Binding and Modulation Studies

The structural resemblance of this compound to the signaling molecule adenosine (B11128) makes it a plausible ligand for purinergic receptors. These receptors, which include the adenosine receptor subtypes (A1, A2A, A2B, A3) and P2Y receptors, are typically G protein-coupled receptors (GPCRs) that play crucial roles in a vast array of physiological functions.

The interaction of this compound with a specific receptor would be investigated using in vitro binding assays, commonly performed with cell membranes prepared from cells engineered to express the receptor of interest.

Saturation Binding Assays: These assays are performed to determine the density of the target receptor in the cell membrane preparation, expressed as Bmax (maximum number of binding sites), and the equilibrium dissociation constant (Kd) of a known high-affinity radiolabeled ligand for that receptor. The Kd value reflects the affinity of the radioligand, with a lower Kd indicating higher affinity.

Competition Binding Assays: To ascertain the binding affinity of an unlabeled compound such as this compound, competition binding assays are employed. In these experiments, the cell membranes are incubated with a fixed concentration of a suitable radioligand in the presence of a range of concentrations of the unlabeled test compound. The ability of this compound to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specifically bound radioligand is termed the IC50. The inhibition constant (Ki) of the test compound, which represents its affinity for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Illustrative Data Table: Hypothetical Receptor Binding Profile for this compound (This table is for illustrative purposes to demonstrate how experimental data would be presented and does not reflect actual results.)

| Parameter | Hypothetical Value | Description |

| Kd (Radioligand) | 1.5 nM | Equilibrium dissociation constant of the radioligand used in the assay. |

| Bmax | 800 fmol/mg protein | Maximum density of the receptor in the membrane preparation. |

| IC50 | 350 nM | Concentration of this compound causing 50% inhibition of radioligand binding. |

| Ki | 175 nM | Inhibition constant, representing the affinity of this compound for the receptor. |

The detection and quantification of ligand-receptor binding in these assays are primarily accomplished through two major technological approaches:

Radioligand Binding: This is a traditional and highly sensitive method that utilizes a ligand labeled with a radioisotope, such as tritium (B154650) (3H) or iodine-125 (B85253) (125I). The amount of radioligand bound to the receptor is quantified by measuring the radioactivity using a scintillation or gamma counter.

Fluorescence-Based Binding: As a non-radioactive alternative, various fluorescence-based techniques have been developed. These methods may involve a fluorescently labeled ligand. Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) are also employed. In FP assays, the binding of a small fluorescent ligand to a much larger receptor protein results in a slower rotation of the ligand, leading to an increase in the polarization of the emitted light. FRET-based assays monitor the transfer of energy between a donor fluorophore and an acceptor fluorophore, which can be attached to the receptor and/or the ligand, providing a signal upon their close proximity during a binding event. These fluorescence-based methods offer enhanced safety and are often more amenable to high-throughput screening formats.

Nucleic Acid Intercalation and Interaction Analysis (e.g., DNA/RNA)

The core structure of this compound is a purine ring, a fundamental component of nucleic acids such as DNA and RNA. This structural similarity suggests the potential for the compound to interact with nucleic acids, a mechanism commonly exploited by various therapeutic agents. However, specific studies analyzing the intercalation or other forms of interaction between this compound and DNA or RNA have not been reported.

Potential interactions could theoretically occur through several modes. The planar purine ring system could potentially intercalate between the base pairs of a DNA duplex or bind to the grooves of the DNA helix. The N2-acetamido and 6-benzyloxy substituents would likely play a significant role in the specificity and affinity of such binding. Spectroscopic techniques such as UV-Visible and fluorescence spectroscopy, along with techniques like circular dichroism, would be essential to investigate these potential interactions.

Table 1: Hypothetical Nucleic Acid Interaction Study Parameters

| Analytical Technique | Parameter Measured | Potential Information Gained |

| UV-Visible Spectroscopy | Changes in absorbance upon titration with DNA/RNA | Evidence of binding and determination of binding constants. |

| Fluorescence Spectroscopy | Quenching or enhancement of intrinsic fluorescence | Insights into the binding mode and accessibility of the compound. |

| Circular Dichroism | Perturbations in the DNA/RNA secondary structure | Information on conformational changes induced by binding. |

| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding | Thermodynamic parameters of the interaction (enthalpy, entropy). |

Intracellular Signaling Pathway Perturbations (In Vitro Models)

The functional groups on the this compound molecule, including the acetamido and benzyloxy moieties, suggest that it could interact with various protein targets within intracellular signaling pathways. Purine analogs are well-known for their ability to act as inhibitors of protein kinases and other enzymes involved in signal transduction. However, specific studies detailing the effects of this compound on intracellular signaling pathways in in vitro models are not currently available.

To investigate these potential effects, researchers would typically employ a panel of human cell lines, representing different tissue types or disease states. High-throughput screening methods, such as kinase inhibitor profiling assays, could identify potential protein targets. Subsequent validation would involve Western blotting to assess the phosphorylation status of key signaling proteins or reporter gene assays to measure the activity of specific transcription factors.

Table 2: Potential In Vitro Signaling Pathway Investigation

| Assay Type | Cellular Model | Endpoint Measured | Signaling Pathway Implicated |

| Kinase Inhibition Assay | Recombinant Kinases | IC50 values | Various (e.g., MAPK, PI3K/Akt) |

| Western Blot Analysis | Cancer Cell Lines | Phosphorylation of signaling proteins | Proliferation, survival, apoptosis |

| Reporter Gene Assay | Stably transfected cell lines | Luciferase or fluorescent protein expression | Specific transcription factor pathways (e.g., NF-κB, AP-1) |

Subcellular Localization Studies in Experimental Cell Systems

Understanding the subcellular localization of a compound is crucial for identifying its site of action and potential molecular targets. For this compound, no experimental data on its subcellular distribution in cell systems has been published.

The physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding potential, would influence its ability to cross cellular and organellar membranes. Fluorescence microscopy would be a primary tool for such investigations. This could involve either exploiting the intrinsic fluorescence of the compound, if any, or by attaching a fluorescent tag. Co-localization studies with fluorescent markers for specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) would provide insights into its primary accumulation sites.

Table 3: Methodologies for Subcellular Localization Studies

| Microscopy Technique | Labeling Strategy | Organelle Markers | Information Obtained |

| Confocal Fluorescence Microscopy | Intrinsic fluorescence or fluorescent conjugate | DAPI (nucleus), MitoTracker (mitochondria), ER-Tracker (ER) | High-resolution spatial distribution within the cell. |

| High-Content Imaging | Automated fluorescence microscopy | Various fluorescent organelle stains | Quantitative analysis of localization patterns across a cell population. |

| Subcellular Fractionation | Differential centrifugation followed by Western blot or mass spectrometry | Organelle-specific protein markers | Biochemical confirmation of compound distribution in different cellular compartments. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Pharmacophores for Observed Biological Activities

A pharmacophore represents the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. For N2-acetamido-6-benzyloxypurine, the key pharmacophoric elements are believed to include:

The Purine (B94841) Core: This heterocyclic system provides the fundamental scaffold for interaction and can participate in hydrogen bonding and aromatic stacking interactions with protein residues. nih.gov

The 6-Benzyloxy Group: The benzyloxy moiety at the C6 position is a significant feature. The benzyl (B1604629) group introduces a lipophilic aromatic region capable of engaging in hydrophobic and π-π stacking interactions within a binding pocket. The ether linkage provides a degree of conformational flexibility. In related O6-benzylguanine derivatives, this group is crucial for activity as an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein. researchgate.netacs.org

The N2-Acetamido Group: The acetamido substituent at the N2 position offers both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. This group can form critical hydrogen bonds that anchor the molecule within a target's active site. nih.gov Studies on related N2-substituted guanine (B1146940) derivatives have shown that modifications at this position significantly impact binding affinity and selectivity for various targets, including the guanine riboswitch. nih.gov

Pharmacophore models for related 2,6,9-trisubstituted purines have identified aromatic centers, hydrogen bond acceptor/donor sites, and hydrophobic areas as critical for cytotoxic activity, a framework that is likely applicable to this compound. nih.gov

Impact of Substituent Modifications on Molecular Interactions and Potency

The potency and selectivity of this compound are highly sensitive to modifications of its key substituents.

Modifications at the N2-Position:

The nature of the substituent at the N2-position can dramatically alter biological activity. In a study of guanine derivatives binding to the guanine riboswitch, replacing the N2-amino group with an N2-acetyl group (N2-acetylguanine) resulted in a measurable binding affinity. nih.gov Further modifications to this acetyl group, such as the addition of methyl groups to form N2-isobutyrylguanine, led to a significant increase in binding affinity, rivaling that of the natural ligand, guanine. nih.gov This suggests that the size and lipophilicity of the N2-acyl group can be fine-tuned to optimize interactions within a specific binding pocket.

In the context of O6-benzylguanine analogs, which are structurally related to this compound, substitutions at the N2 position have also been shown to modulate activity. For instance, O6-benzyl-N2-methyl- and O6-benzyl-N2,N2-dimethylguanine were found to be significantly less active as AGT inhibitors compared to O6-benzylguanine itself, indicating that steric hindrance or the loss of a hydrogen bond donor at the N2 position can be detrimental to activity for this particular target. google.com

Modifications at the C6-Position:

The 6-benzyloxy group is a critical determinant of activity. In the family of AGT inhibitors, the O6-benzyl group of O6-benzylguanine is a benchmark for potent inhibition. acs.org The replacement of the benzyl group with other substituents, such as allyl or cycloalkenylmethyl groups, has been explored, with some derivatives retaining or even approaching the potency of the parent compound. acs.org This highlights the importance of a hydrophobic substituent at this position that can effectively occupy a specific region of the AGT active site. The synthesis of various 6-benzyloxypurine (B160809) derivatives underscores the versatility of this position for introducing diverse functionalities to modulate biological activity. acs.org

Table 1: Impact of N2-Substituent Modification on Guanine Riboswitch Binding

| Compound | N2-Substituent | Binding Affinity (KD) |

| Guanine | -NH2 | 2.1 ± 0.7 nM |

| N2-acetylguanine | -NHCOCH3 | 300 ± 10 nM |

| N2-isobutyrylguanine | -NHCOCH(CH3)2 | 7.4 ± 0.5 nM |

Data adapted from studies on the guanine riboswitch and illustrates the principle of N2-substituent effects. nih.gov

Correlation of Structural Features with Specific Mechanistic Pathways

The structural elements of this compound can be correlated with its potential to interact with specific cellular pathways.

The close structural resemblance to O6-benzylguanine strongly suggests that this compound could function as an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT) . researchgate.netgoogle.com AGT is a crucial DNA repair enzyme that removes alkyl adducts from the O6 position of guanine, thereby protecting cells from the cytotoxic effects of certain alkylating chemotherapeutic agents. Inhibition of AGT can sensitize cancer cells to these drugs. The mechanism of action would likely involve the this compound acting as a pseudosubstrate, with the benzyl group being transferred to a cysteine residue in the AGT active site, leading to irreversible inactivation of the enzyme. acs.org The N2-acetamido group would influence the binding affinity and specificity for the AGT protein.

Furthermore, the purine core itself is a privileged scaffold for interacting with a wide range of biological targets, including kinases and purine receptors . nih.gov Many kinase inhibitors are purine derivatives, and the N2 and C6 substituents play a crucial role in determining their selectivity and potency. Modifications at these positions can dictate whether the compound targets cyclin-dependent kinases (CDKs), for example. nih.gov Similarly, purine derivatives can act as agonists or antagonists at adenosine (B11128) and P2Y receptors, which are involved in numerous physiological processes. The specific substitution pattern of this compound would determine its profile of activity against these receptor families.

Biological Activity in Preclinical and in Vitro Models Mechanistic Emphasis

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are fundamental tools for evaluating how a chemical compound affects cellular processes. These assays utilize cultured cells, providing a controlled environment to study specific biological activities such as cell growth, cell death, and the modulation of signaling pathways.

Cellular Proliferation and Viability in Defined Cell Lines

Cellular proliferation and viability assays are used to determine the ability of a compound to inhibit cell growth or cause cell death. Common methods include colorimetric assays like the MTT or XTT assays, which measure the metabolic activity of viable cells, and dye exclusion assays that identify dead cells. researchgate.net

Research on N2-acetamido-6-benzyloxypurine has shown that its activity is influenced by the N2-acetylation. In a study using M4Beu rat brain tumor cells, N2-acetylated O6-benzyl derivatives were evaluated for their ability to enhance the cytotoxicity of the chemotherapeutic agent cystemustine. The results indicated that N2-acetylation generally leads to compounds with a moderate ability to enhance cytotoxicity compared to their non-acetylated counterparts. acs.org Specifically, the acetylation at the N2 position was found to be largely responsible for a decrease in this chemo-enhancing activity. acs.org This suggests that while this compound may contribute to inhibiting cell viability, its potency is reduced compared to O6-benzylguanine.

Table 1: Effect of N2-Acetylation on Enhancement of Cystemustine Cytotoxicity in M4Beu Cells

| Compound | O6-Substituent | N2-Group | Potentiation of Cytotoxicity |

|---|---|---|---|

| O6-benzylguanine | Benzyl (B1604629) | -NH2 | Significant |

| N2-acetyl-O6-benzylguanosine | Benzyl | -NHCOCH3 | Moderate |

Data sourced from a study on O6-(alkyl/aralkyl)guanosine derivatives, which indicated that N2-acetylation reduces the chemo-enhancing activity seen with the parent compounds. acs.org

Apoptosis and Cell Cycle Modulation in Experimental Systems

Apoptosis, or programmed cell death, and the cell cycle are critical processes that are often dysregulated in diseases like cancer. Assays for apoptosis can detect markers like caspase activation or DNA fragmentation, while cell cycle analysis, often performed using flow cytometry, measures the distribution of cells in different phases of their growth cycle (G0/G1, S, G2/M).

The parent compound, O6-benzylguanine, is known to induce apoptosis and decrease cell proliferation in cancer cell lines. chemsrc.com While direct studies on the apoptosis-inducing or cell cycle-modulating effects of this compound are limited, the observed enhancement of cytotoxicity, even if moderate, suggests a potential role in these processes. acs.org The reduction in potency due to N2-acetylation implies that any effects on apoptosis and cell cycle arrest would likely be less pronounced than those of O6-benzylguanine. acs.org The mechanism for O6-benzylguanine-induced apoptosis involves the inhibition of the DNA repair enzyme AGT, leading to the accumulation of DNA damage and triggering cell death pathways. nih.govchemsrc.com

Antimicrobial Activity Studies (In Vitro)

In vitro antimicrobial assays are performed to determine a compound's ability to inhibit the growth of or kill microorganisms, including bacteria and fungi. Standard methods include the broth dilution or agar (B569324) disk diffusion assays, which measure the minimum inhibitory concentration (MIC) required to affect the microbe.

There is no direct evidence from published studies demonstrating the antimicrobial activity of this compound. However, research into related N2-modified guanine (B1146940) derivatives has shown that they can bind to guanine riboswitches. nih.govrcsb.org Riboswitches are RNA elements found primarily in bacteria that regulate gene expression. nih.gov By binding to these structures, compounds can disrupt essential bacterial processes. For instance, N2-acetylguanine (lacking the O6-benzyloxy group) has been shown to bind to the Bacillus subtilis guanine riboswitch and modulate transcriptional termination. nih.govrcsb.orgmedchemexpress.com This opens a potential, though unproven, avenue for N2-acetylated purines as a class of compounds for antimicrobial research. nih.gov

Antiviral Activity Studies (In Vitro)

Antiviral activity is assessed in vitro by infecting host cell cultures with a specific virus and then treating the cultures with the compound of interest. The effectiveness of the compound is measured by the reduction in viral replication or the protection of the host cells from virus-induced death.

No specific studies have been published detailing the antiviral activity of this compound. The general interest in purine (B94841) analogs as antiviral agents stems from their ability to interfere with viral nucleic acid synthesis. cymitquimica.com However, the specific structural features of this compound have not been evaluated in this context.

Immunomodulatory Effects in Isolated Immune Cell Systems

Immunomodulatory effects are evaluated by treating isolated immune cells (such as T-cells, B-cells, or macrophages) with a compound and observing changes in their function. This can include measuring the proliferation of lymphocytes, the production of signaling molecules called cytokines, or the activation state of the cells.

Currently, there is a lack of research into the direct immunomodulatory effects of this compound on isolated immune cells. While some anticancer agents can indirectly modulate the immune system by affecting tumor cells, direct effects on immune cells have not been reported for this specific compound.

Enzyme Modulation in Biochemical Assays

Biochemical assays are used to directly measure the effect of a compound on the activity of a purified enzyme. These assays are crucial for understanding the specific molecular target of a drug. The primary enzymatic target of the parent compound, O6-benzylguanine, is O6-alkylguanine-DNA alkyltransferase (AGT), a key enzyme in DNA repair that removes alkyl groups from the O6 position of guanine, thus protecting cells from certain DNA-damaging agents. chemsrc.com

Studies have directly evaluated the effect of N2-acetylation on this activity. In a biochemical assay using cell-free extracts from the HT29 human colon tumor cell line, this compound (referred to as N2-acetyl-O6-benzylguanine) was found to be a significantly weaker inhibitor of AGT than O6-benzylguanine. acs.org The AGT-depleting activity of the N2-acetylated form was 120-fold lower than that of the non-acetylated parent compound. acs.org This substantial decrease in potency is thought to be due to a reduced affinity for the AGT active site. acs.org

Table 2: Comparative AGT-Inhibitory Activity

| Compound | Relative AGT Depleting Activity (vs. O6-benzylguanine) |

|---|---|

| O6-Benzylguanine | 1 |

| This compound | 1/120 |

Data from a study evaluating AGT depleting activity in HT29 cell-free extracts. acs.org

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Identity Confirmation of Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized N2-acetamido-6-benzyloxypurine and for isolating it from reaction mixtures. uni-bonn.de HPLC provides a rapid and reliable method to separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination, typically expressed as a percentage of the total peak area.

Reverse-phase HPLC is commonly utilized, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of this compound is a characteristic feature under specific chromatographic conditions and serves as a primary indicator of its identity when compared to a known reference standard. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. For related purine (B94841) derivatives, HPLC has been successfully used for purification, demonstrating its utility in obtaining high-purity samples for further research. uni-bonn.de

Below is a table outlining typical HPLC parameters for the analysis of purine derivatives like this compound.

| Parameter | Typical Conditions | Purpose |

| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) | The changing solvent composition allows for the efficient elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analyte pass through the column, affecting resolution and analysis time. |

| Detection | UV-Vis Detector at ~254 nm and ~280 nm | Purine rings exhibit strong UV absorbance, allowing for sensitive detection and quantification. |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the system for analysis. |

| Column Temperature | 25 - 40 °C | Maintained at a constant temperature to ensure reproducible retention times. |

This interactive table summarizes common HPLC conditions used for the analysis of purine compounds.

Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives (e.g., NMR, Mass Spectrometry, IR)

Once purified, the precise molecular structure of this compound is confirmed using a suite of spectroscopic methods. bldpharm.com Each technique provides unique information that, when combined, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound include singlets for the purine C8-H and the acetyl methyl protons, multiplets for the aromatic protons of the benzyl (B1604629) group, and a singlet for the benzylic CH₂ protons.

¹³C NMR reveals the number of chemically distinct carbon atoms. Characteristic signals would correspond to the carbons of the purine ring, the benzyl group, and the acetamido moiety.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.5 (br s, 1H) | Purine N-H |

| ~8.0 (s, 1H) | C8-H |

| 7.3-7.5 (m, 5H) | Phenyl-H |

| 5.6 (s, 2H) | O-CH₂-Ph |

| 2.2 (s, 3H) | COCH₃ |

This interactive table presents predicted NMR spectral data for this compound based on its structure and data from similar compounds.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing clues about its structure. For this compound (C₁₄H₁₃N₅O₂), the expected exact mass is approximately 299.11 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns often involve the cleavage of the benzyl group (loss of C₇H₇, 91 Da) and the acetamido group (loss of CH₃CO, 43 Da).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. spectroscopyonline.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide and Purine) | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide II) | 1680 - 1700 |

| C=N and C=C Stretch (Purine Ring) | 1550 - 1650 |

| N-H Bend (Amide II) | 1510 - 1550 |

| C-O Stretch (Ether) | 1200 - 1250 |

This interactive table highlights the key infrared absorption bands expected for this compound.

Quantitative Analysis in Biological Research Matrices (e.g., cell lysates, culture media)

To understand the biological activity and mechanism of action of this compound, it is crucial to measure its concentration in biological samples such as cell culture media and cell lysates. uni-bonn.de Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.

The methodology involves several steps:

Sample Preparation: The complex biological matrix is pre-treated to remove interfering substances like proteins and lipids. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates the analyte of interest from other components in the prepared sample.

Mass Spectrometric Detection: The analyte is ionized (typically using electrospray ionization, ESI) and detected by a tandem mass spectrometer. The analysis is usually performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.

Research on related purine derivatives, such as O⁶-benzylguanine, has demonstrated the ability to quantify these compounds in intact cancer cell lines. researchgate.net For instance, studies have measured the generation of 3-5 µM of O⁶-benzylguanine in cultures containing 10⁷ cells/mL after a one-hour incubation, showcasing the feasibility of such quantitative assessments. researchgate.net A similar LC-MS/MS approach can be developed for this compound to support pharmacokinetic and pharmacodynamic studies.

| LC-MS/MS Parameter | Typical Method |

| Sample Preparation | Protein precipitation using cold acetonitrile followed by centrifugation. |

| Chromatography | Reverse-phase UPLC with a C18 column. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transition (Hypothetical) | Precursor Ion (Q1): m/z 300.1 [M+H]⁺ → Product Ion (Q3): m/z 91.1 [C₇H₇]⁺ |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., D₇-N2-acetamido-6-benzyloxypurine). |

This interactive table outlines a general LC-MS/MS method for the quantification of this compound in biological samples.

Applications As Research Probes and Tools

Utilization in Biochemical Pathway Elucidation

Modified purines are instrumental in unraveling the intricacies of metabolic and signaling pathways. wikipedia.orgnih.gov By mimicking endogenous molecules like guanine (B1146940), analogs can be used to probe enzyme active sites, modulate pathway flux, and identify key regulatory nodes. N2-acetamido-6-benzyloxypurine and its derivatives can serve as powerful tools for such elucidation.

The N2-acetamido group is a key feature in this context. For instance, N2-acetylguanine has been studied for its interaction with guanine riboswitches, which are RNA elements that regulate gene expression in response to ligand binding. mdpi.comresearchgate.netresearchgate.net The binding of N2-acetylguanine to a guanine riboswitch can modulate transcriptional termination, providing a means to study the regulatory function of these RNA sensors. medchemexpress.com Although the affinity may be slightly lower than the natural ligand, the modification provides a crucial data point on the steric and electronic requirements of the binding pocket. mdpi.commedchemexpress.com In one study, N2-acetylguanine was found to bind the Bacillus subtilis guanine riboswitch with a dissociation constant (Kd) of 300 nM and could disrupt a key Watson-Crick pairing interaction between the ligand and the RNA, offering significant insight into the binding mechanism. mdpi.comresearchgate.netmedchemexpress.com

Furthermore, by converting this compound into its corresponding nucleoside or nucleotide, it could be used to investigate the enzymes of purine (B94841) metabolism. wikipedia.org Many organisms have pathways to synthesize and break down purines, and the accumulation of modified purine nucleotides can impact various cellular processes. wikipedia.org Introducing an analog like an N2-acetamido-6-benzyloxy-nucleotide could help identify and characterize the activity of deoxypurine phosphohydrolases, enzymes that clear the cell of such non-canonical nucleotides. wikipedia.org Similarly, enzymatic transglycosylation reactions, which are used to synthesize modified nucleosides, can be studied using N2-acetylguanine as a substrate, revealing the regio-specificity of enzymes like purine nucleoside phosphorylase (PNP). mdpi.com

These approaches allow researchers to dissect complex biological circuits, identify potential drug targets within these pathways, and understand the fundamental principles of molecular recognition in biological systems. researchgate.net

Development of Fluorescent Analogs for Cellular Imaging Studies

Cellular imaging with fluorescent probes provides a real-time window into the dynamic processes occurring within living cells. The development of fluorescent nucleobase analogs is a significant area of research, enabling the visualization of nucleic acids and their interactions. nih.govmdpi.com The this compound scaffold is a suitable candidate for derivatization into such fluorescent probes.

Several strategies exist for rendering purine analogs fluorescent. nih.gov These often involve extending the purine's conjugated system to create a "push-pull" fluorophore, where electron-donating and electron-withdrawing groups are strategically placed. beilstein-journals.org For this compound, modifications could be envisioned at several positions:

At the C8 position: Attaching an aromatic or heteroaromatic group via a Sonogashira or Suzuki coupling reaction is a common strategy to create highly fluorescent purine analogues. tandfonline.com

Modification of existing substituents: The benzyl (B1604629) group of the benzyloxy moiety could be replaced with a fluorophore-containing aromatic system.

At the N2-acetamido group: While less common for fluorescence enhancement, the acetyl group could be swapped for a larger, conjugated system.

The goal is to create a probe that not only fluoresces brightly but is also sensitive to its microenvironment, allowing it to report on changes in polarity, pH, or binding events. tandfonline.com For example, fluorescently labeled inhibitors based on a purine scaffold have been successfully used to monitor the real-time interaction of heat shock protein 90 (Hsp90) with its target via fluorescence microscopy. nih.gov Similarly, purine-based probes have been designed for the detection of hydrogen sulfide (B99878) (H2S) and metal ions in living cells. researchgate.netnih.gov

The process of creating these probes involves chemical synthesis to attach the fluorophore, followed by rigorous photophysical characterization and biological validation in cells. beilstein-journals.orgnih.gov Once validated, these fluorescent analogs of this compound could be used in a variety of imaging applications, including fluorescence microscopy and flow cytometry, to study the localization, trafficking, and interactions of purine-binding proteins or nucleic acid structures within the cell. nih.govresearchgate.net

| Probe Development Strategy | Description | Potential Fluorophores |

| C8-Position Functionalization | Introduction of a conjugated system at the C8 position of the purine ring. | Phenyl, Naphthyl, Triazolyl |

| C6-Position Modification | Replacement of the benzyl group with a fluorescent moiety. | Coumarin, BODIPY, Fluorescein |

| Post-Synthetic Labeling | Introduction of a reactive handle (e.g., azide) for subsequent "click" chemistry with a fluorophore. | Alkyne-dyes (e.g., Cy5-alkyne) |

This table provides a conceptual overview of strategies for developing fluorescent analogs based on the this compound scaffold.

Use in Drug Discovery Lead Optimization Studies (Focus on Chemical Space Exploration)

Drug discovery is a meticulous process of identifying and refining chemical compounds to create safe and effective medicines. nih.gov A critical phase in this process is lead optimization, where an initial "hit" compound with promising biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov this compound, with its substituted purine core, represents a typical starting point for such an optimization campaign. ontosight.ai

The core concept of lead optimization is the exploration of "chemical space" around a lead compound. acs.orgnih.gov This involves creating a library of analogs by making discrete changes to the molecule's structure and assessing the impact on its biological activity—a process known as establishing a Structure-Activity Relationship (SAR). nih.gov The N2-acetamido and C6-benzyloxy groups on the purine ring of this compound are ideal handles for such modifications. rsc.orgmdpi.com

Exploring Chemical Space via Structural Modifications:

| Modification Site | Rationale for Modification | Example Modifications |

| N2-Acetamido Group | Modulate hydrogen bonding interactions, alter size and polarity. | Replace acetyl with other acyl groups (e.g., isobutyryl, pivaloyl), sulfonyl groups, or small alkyl chains. mdpi.com |

| C6-Benzyloxy Group | Alter hydrophobic interactions, improve solubility, and modulate metabolic stability. | Replace benzyl with other substituted aryl or alkyl groups; replace the ether linkage with an amine or thioether. |

| Purine Core (e.g., C8) | Probe for additional binding pockets, enhance potency. | Introduce small alkyl or halogen substituents. |

| Purine Core (e.g., N9) | Improve synthetic accessibility for nucleoside analogs and alter solubility. | Alkylation with various side chains. researchgate.net |

For example, studies on guanine derivatives targeting riboswitches have shown that modifications at the N2 position can significantly impact binding affinity. Replacing the acetyl group with an isobutyryl group on N2-guanine resulted in a compound that rivaled the binding affinity of the natural ligand, guanine. mdpi.com This demonstrates how subtle changes can lead to dramatic improvements in potency. Similarly, exploring different substituents on the C6-ether linkage can fine-tune the compound's interaction with the target protein and improve properties like metabolic stability. ontosight.ai The incorporation of fluorine atoms is another common strategy in lead optimization to enhance metabolic stability and binding affinity. mdpi.com

This systematic exploration allows medicinal chemists to navigate the vast possibilities of chemical space to identify a clinical candidate with the optimal balance of efficacy and drug-like properties. nih.govnih.gov

Tools for Genetic and Epigenetic Research

Genetics and epigenetics are fields that explore how the information encoded in DNA is expressed and regulated. Chemical tools, particularly modified nucleosides, are indispensable for this research. researchgate.nettcichemicals.com They can be used to probe DNA and RNA structure, investigate the function of enzymes that modify nucleic acids, and serve as building blocks for therapeutic oligonucleotides. researchgate.netnih.gov

After conversion to its corresponding nucleoside (by attaching a ribose or deoxyribose sugar) and then to a nucleoside triphosphate, this compound could become a powerful tool in this arena. Chemical modifications to nucleobases are central to epigenetic regulation. nih.govoup.com For instance, methylation of cytosine and adenine (B156593) are well-known epigenetic marks. nih.gov

An N2-acetamido-6-benzyloxy-modified nucleoside could be incorporated into synthetic DNA or RNA strands using standard solid-phase synthesis. researchgate.net These modified oligonucleotides could then be used for several purposes:

Probing DNA- and RNA-protein interactions: The bulky and chemically distinct groups on the purine base can be used to study how proteins (like polymerases, transcription factors, or epigenetic "reader" proteins) recognize and interact with specific sequences. The N2-acetamido group, for instance, would alter the hydrogen bonding pattern in the major groove of a DNA duplex. researchgate.net

Studying epigenetic enzymes: Oligonucleotides containing the modified base can serve as substrates or inhibitors for enzymes that write, erase, or read epigenetic marks, helping to elucidate their function and mechanism.

Developing therapeutic agents: Modified oligonucleotides are being developed as antisense therapies or siRNAs. The unique modifications offered by this compound could enhance the stability, uptake, or efficacy of such therapeutic nucleic acids. google.com

The synthesis of base-modified nucleosides and their triphosphates is a key enabling technology in the field of epitranscriptomics, which studies the role of RNA modifications in gene expression. tcichemicals.com The development of tools like this compound derivatives contributes to a deeper understanding of the complex layer of regulation that governs cellular function and disease. oup.com

Computational Chemistry and in Silico Modeling of N2 Acetamido 6 Benzyloxypurine

Computational chemistry and in silico modeling serve as powerful tools in modern drug discovery, enabling the prediction of molecular properties, interactions with biological targets, and pharmacokinetic profiles before costly and time-consuming experimental synthesis and testing. For a compound such as N2-acetamido-6-benzyloxypurine, these computational approaches provide critical insights into its potential as a therapeutic agent. By simulating its behavior at a molecular level, researchers can assess its viability and guide further development. The purine (B94841) scaffold, a core structure in vital biomolecules like adenine (B156593) and guanine (B1146940), makes its derivatives, including this compound, subjects of significant interest in medicinal chemistry. ontosight.ai

Future Research Directions and Emerging Avenues for N2 Acetamido 6 Benzyloxypurine

Unexplored Mechanistic Pathways and Target Identification

A primary objective for future research is the definitive identification of the molecular targets of N2-acetamido-6-benzyloxypurine. Purine (B94841) analogs historically interact with a wide array of protein classes due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940). nih.gov The unique N2-acetamido and 6-benzyloxy substitutions on this compound, however, suggest it may have a distinct target profile.

Systematic screening of this compound against panels of known drug targets is a logical starting point. Key protein families that warrant investigation include protein kinases, DNA and RNA polymerases, and enzymes involved in purine metabolism. wikipedia.orgnih.gov Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could provide direct evidence of its interactome. Furthermore, advanced proteomics approaches like thermal proteome profiling (TPP) could identify targets by measuring changes in protein thermal stability upon compound binding.

Table 1: Potential Protein Target Classes for this compound

| Potential Target Class | Rationale for Investigation | Exemplary Investigative Techniques |

| Protein Kinases | Many purine analogs function as ATP-competitive inhibitors of kinases, which are central regulators of cell signaling. | Kinase activity assays, Thermal Proteome Profiling (TPP) |

| DNA/RNA Polymerases | The purine core is a fundamental component of nucleic acids; analogs can interfere with replication and transcription. wikipedia.org | In vitro polymerase assays, cell-based proliferation assays |

| Purine Salvage Pathway Enzymes | Analogs can disrupt the recycling of purines, impacting nucleotide pools essential for cellular metabolism. | Enzyme kinetics, metabolomics |

| Riboswitches | Some purine analogs can bind to RNA riboswitches, regulating gene expression in pathogens. researchgate.net | Reporter gene assays, in vitro RNA binding assays |

Potential for Novel Research Tool and Probe Development

The structure of this compound is amenable to chemical modification, allowing for its conversion into sophisticated research tools. By appending functional moieties such as fluorescent dyes, biotin (B1667282) tags, or photo-activatable crosslinkers, derivatives of the compound can be synthesized to visualize and identify its targets within a cellular context.

Developing a chemical probe would involve creating an analog that retains the core biological activity of the parent compound while incorporating a linker at a position that does not disrupt target binding. The benzyloxy group or the purine core itself could serve as potential attachment points. These probes would enable a variety of applications, from tracking the compound's subcellular localization using fluorescence microscopy to isolating its binding partners for identification by mass spectrometry.

Table 2: Potential Chemical Probe Designs from this compound

| Probe Type | Functional Moiety | Potential Application |

| Visualization Probe | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Confocal microscopy to determine subcellular localization of the target. |

| Affinity Probe | Biotin | Affinity purification of target proteins from cell lysates for identification via mass spectrometry. |

| Target ID Probe | Photo-affinity Label (e.g., Benzophenone) | Covalent cross-linking to the target protein upon UV light activation, enabling unambiguous target identification. |

Integration with Advanced Biological Technologies and Systems Biology Approaches

Understanding the full impact of this compound on cellular function requires a holistic perspective. Systems biology approaches, which measure global changes in biological molecules, can provide an unbiased view of the pathways modulated by the compound, even without prior knowledge of its direct target.

Treating cells or model organisms with this compound and subsequently performing transcriptomics (RNA-seq), proteomics, or metabolomics analyses can generate comprehensive datasets. These can reveal which signaling pathways are activated or inhibited, which cellular processes are affected, and how the cell's metabolic state is altered. nih.gov This information is invaluable for generating hypotheses about the compound's mechanism of action and identifying potential biomarkers of its activity.

Furthermore, chemical genetics, a field that uses small molecules to perturb protein function, could be employed. By synthesizing a library of analogs based on the this compound scaffold, researchers can explore the structure-activity relationship (SAR) and identify compounds with enhanced potency, selectivity, or novel biological activities. researchgate.net These focused libraries can then be used to systematically probe cellular pathways and deconstruct complex biological processes.

Table 3: Application of Systems Biology to this compound Research

| Technology | Biological Molecules Measured | Potential Insights |

| Transcriptomics (RNA-seq) | RNA | Identification of up- or down-regulated genes and pathways following compound treatment. |

| Proteomics | Proteins | Global analysis of protein expression and post-translational modifications to map signaling effects. |

| Metabolomics | Metabolites | Assessment of changes in cellular metabolism and nucleotide pools. |

| Chemical Genetics | N/A | Elucidation of structure-activity relationships and identification of key functional groups. |

Q & A

Basic Research Questions

Q. What are the critical steps and methodological considerations for synthesizing N2-acetamido-6-benzyloxypurine?

- Answer : Synthesis typically involves sequential functionalization of the purine core. Key steps include:

- Protection of the purine ring : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl or amine positions .

- Benzylation at the 6-position : Employ benzyl bromide in anhydrous DMF under inert conditions (argon/nitrogen) at 60–80°C for 12–18 hours .

- Acetamidation at the N2 position : React with acetyl chloride in the presence of a base like triethylamine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove silyl protecting groups .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via -NMR and -NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : -NMR (DMSO-d6, 400 MHz) to confirm substituent integration (e.g., benzyloxy protons at δ 5.2–5.4 ppm; acetamido methyl at δ 2.0–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 329.1245) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in the lab?

- Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood for synthesis steps involving volatile reagents (e.g., benzyl bromide) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Segregate halogenated and non-halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from assay variability. Mitigate by:

- Standardizing Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Orthogonal Assays : Validate kinase inhibition (if applicable) via both fluorescence polarization and radiometric assays .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets across labs .

Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising bioactivity?

- Answer :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) at the benzyloxy position to enhance solubility; confirm via logP measurements (shake-flask method) .

- Prodrug Design : Mask the acetamido group with a labile ester moiety to improve oral bioavailability .

- In Vitro ADME Profiling : Assess metabolic stability using liver microsomes (human/rat) and Caco-2 permeability assays .

Q. How can researchers investigate the compound’s stability under varying experimental conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 24/48/72-hour intervals .

- Light Sensitivity : Store samples in amber vials and test under UV light (254 nm) for photostability .

- Long-Term Stability : Use accelerated stability chambers (25°C/60% RH) over 6 months, with periodic sampling .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in cellular models?

- Answer :

- Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins DiscoverX) to identify off-target effects .

- CRISPR-Cas9 Knockout Models : Target putative binding partners (e.g., AKT1 or MAPK) to confirm pathway-specific activity .

- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (DESeq2 pipeline) .

Data Contradiction Analysis

- Example : If one study reports IC = 1.2 μM in cancer cells, but another finds no activity:

- Possible Causes : Differences in cell membrane permeability, ATP concentrations in kinase assays, or metabolite interference.

- Resolution : Replicate both studies using identical cell lines (e.g., MCF-7), ATP levels (1 mM), and compound batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.